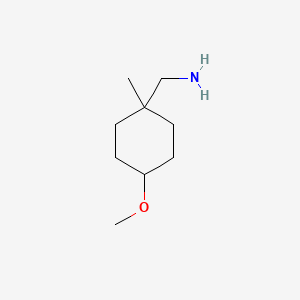
(4-Methoxy-1-methylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Methoxy-1-methylcyclohexyl)methanamine” is an organic compound with the CAS Number: 1499987-50-6 . It has a molecular weight of 157.26 and is also known as methoxmetamine (MXM). It is a dissociative drug similar to ketamine, with a cyclohexane ring substituted by a methoxy group and a methyl group attached to the carbon that bears the amine group.
Molecular Structure Analysis
The IUPAC Name for this compound is “this compound” and its InChI Code is1S/C9H19NO/c1-9(7-10)5-3-8(11-2)4-6-9/h8H,3-7,10H2,1-2H3 . The molecular structure of this compound includes a cyclohexane ring substituted by a methoxy group and a methyl group attached to the carbon that bears the amine group. Physical and Chemical Properties Analysis
“this compound” appears as a liquid . It has a molecular weight of 157.26 and its storage temperature is -10 °C .Scientific Research Applications
Antimicrobial Activities
A series of methanamine derivatives, including those related to (4-Methoxy-1-methylcyclohexyl)methanamine, were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds demonstrated moderate to very good activities, comparable to first-line drugs against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
Analytical Characterizations
The analytical characterizations of various N-alkyl-arylcyclohexylamines were performed using multiple forms of mass spectrometry and other spectroscopic methods. This research aids in identifying emerging substances of abuse (Wallach et al., 2016).
Stereochemistry in Receptor Binding Sites
A study on 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs, which are structurally related to this compound, investigated the steric tolerance in 5-HT2A and H1 receptor binding sites. This research provides insights into the structural requirements for binding at these receptors (Shah et al., 2010).
Transfer Hydrogenation Reactions
Quinazoline-based ruthenium complexes, synthesized starting from compounds including (4-Phenylquinazolin-2-yl)methanamine, were examined in transfer hydrogenation reactions. These studies contribute to understanding the catalytic properties of such complexes (Karabuğa et al., 2015).
Photocytotoxicity in Red Light
Iron(III) complexes involving methanamine derivatives displayed potent photocytotoxicity in red light and showed promise for applications in cellular imaging (Basu et al., 2014).
Novel Synthesis Methods
Research on novel synthesis methods for benzofuran- and indol-2-yl-methanamine derivatives utilized phenylacetic acids as starting materials, opening pathways for creating a variety of substituted methanamine compounds (Schlosser et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
(4-methoxy-1-methylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(7-10)5-3-8(11-2)4-6-9/h8H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYCYEXBRKKWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)OC)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2422803.png)
![N-cyclopropyl-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2422804.png)
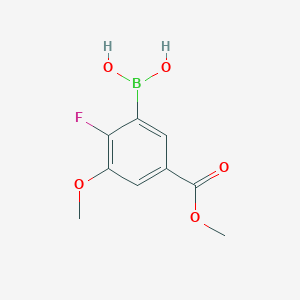

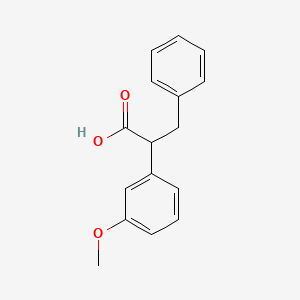
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2422809.png)
![(E)-N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2422810.png)
![N-(2,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2422811.png)
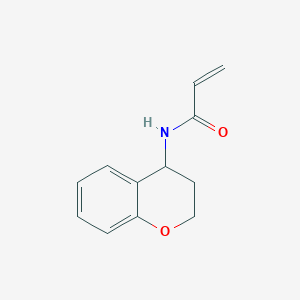
![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422817.png)
![ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2422821.png)
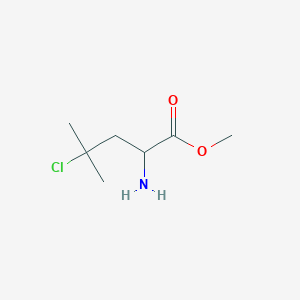
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B2422825.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2422826.png)
